Cas no 22764-55-2 (1-(3-Diethylaminopropyl)piperazine)

1-(3-Diethylaminopropyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-Piperazinepropanamine,N,N-diethyl-

- 1-(3-DIETHYLAMINOPROPYL)PIPERAZINE

- N,N-diethyl-1-Piperazinepropanamine

- N,N-diethyl-3-piperazin-1-ylpropan-1-amine

- N,N-Diethyl-N-(3-piperazin-1-ylpropyl)amine

- 1-(3-Diaethylamino-propyl)-piperazin

- diethyl-(3-piperazin-1-yl-propyl)-amine

- diethyl(3-piperazinylpropyl)amine

- N,N-diethyl-3-piperazin-1-yl-propan-1-amine

- N,N-diethyl-N-[3-(1-piperazinyl)propyl]amine

- PS-5848

- 22764-55-2

- FT-0638250

- MFCD01075182

- CS-0313635

- N,N-diethyl-3-(piperazin-1-yl)propan-1-amine

- A816344

- 1-(3-diethylaminopropyl)piperazine, AldrichCPR

- SCHEMBL151844

- AKOS006229810

- diethyl[3-(piperazin-1-yl)propyl]amine

- DTXSID10371132

- N, N-diethyl-3-piperazin-1-ylpropan-1-amine

- XAA76455

- 1-(3-diethylamino-propyl)piperazine

- 1-(3-Diethylaminopropyl)piperazine

-

- MDL: MFCD01075182

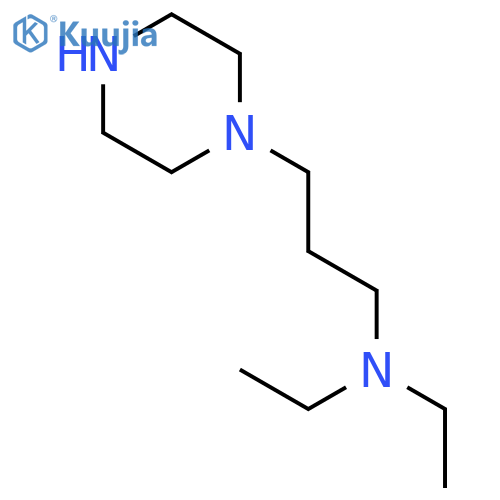

- インチ: InChI=1S/C11H25N3/c1-3-13(4-2)8-5-9-14-10-6-12-7-11-14/h12H,3-11H2,1-2H3

- InChIKey: GNKLMCASMJQZKH-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)CCCN1CCNCC1

計算された属性

- せいみつぶんしりょう: 199.20500

- どういたいしつりょう: 199.205

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5A^2

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 0.902

- ふってん: 92 °C

- フラッシュポイント: 110°C

- 屈折率: 1.469

- PSA: 18.51000

- LogP: 0.89020

1-(3-Diethylaminopropyl)piperazine セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

1-(3-Diethylaminopropyl)piperazine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(3-Diethylaminopropyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB143631-25 g |

1-(3-Diethylamino-propyl)piperazine; 98% |

22764-55-2 | 25g |

€384.00 | 2023-05-09 | ||

| Key Organics Ltd | PS-5848-5MG |

1-(3-Diethylaminopropyl)piperazine |

22764-55-2 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| abcr | AB143631-5 g |

1-(3-Diethylamino-propyl)piperazine; 98% |

22764-55-2 | 5g |

€154.00 | 2023-05-09 | ||

| Key Organics Ltd | PS-5848-10MG |

1-(3-Diethylaminopropyl)piperazine |

22764-55-2 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| abcr | AB143631-10 g |

1-(3-Diethylamino-propyl)piperazine; 98% |

22764-55-2 | 10g |

€235.50 | 2023-05-09 | ||

| abcr | AB143631-10g |

1-(3-Diethylamino-propyl)piperazine, 98%; . |

22764-55-2 | 98% | 10g |

€235.50 | 2025-02-15 | |

| abcr | AB143631-25g |

1-(3-Diethylamino-propyl)piperazine, 98%; . |

22764-55-2 | 98% | 25g |

€384.00 | 2025-02-15 | |

| Ambeed | A330478-5g |

N,N-Diethyl-3-(piperazin-1-yl)propan-1-amine |

22764-55-2 | 98% | 5g |

$138.0 | 2024-07-28 | |

| Key Organics Ltd | PS-5848-20MG |

1-(3-Diethylaminopropyl)piperazine |

22764-55-2 | >97% | 20mg |

£76.00 | 2023-04-20 | |

| TRC | D473878-50mg |

1-(3-Diethylaminopropyl)piperazine |

22764-55-2 | 50mg |

$ 50.00 | 2022-06-05 |

1-(3-Diethylaminopropyl)piperazine 関連文献

-

2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

1-(3-Diethylaminopropyl)piperazineに関する追加情報

Professional Introduction to 1-(3-Diethylaminopropyl)piperazine (CAS No. 22764-55-2)

1-(3-Diethylaminopropyl)piperazine, commonly referred to by its CAS number 22764-55-2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This piperazine derivative has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of bioactive molecules. The compound's unique structural features, characterized by a piperazine ring substituted with a 3-diethylaminopropyl side chain, make it a valuable intermediate in the creation of various pharmacologically active agents.

The chemical structure of 1-(3-Diethylaminopropyl)piperazine consists of a six-membered aromatic ring containing two nitrogen atoms, which is a hallmark of the piperazine moiety. This moiety is known for its ability to form stable hydrogen bonds and interact with biological targets, making it a popular choice in medicinal chemistry. The presence of the 3-diethylaminopropyl group further enhances the compound's solubility and reactivity, allowing for its incorporation into a wide range of molecular frameworks.

In recent years, 1-(3-Diethylaminopropyl)piperazine has been extensively studied for its potential in the development of novel therapeutic agents. One of the most notable areas of research involves its use as a precursor in the synthesis of antipsychotic and antidepressant drugs. The piperazine core is a common structural element in many psychotropic medications, and modifications to this core can significantly alter the pharmacological properties of the resulting compounds. Researchers have leveraged the reactivity of 1-(3-Diethylaminopropyl)piperazine to develop new analogs with improved efficacy and reduced side effects.

Furthermore, the compound has shown promise in the field of neurology, where it is being explored as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The ability of piperazine derivatives to modulate neurotransmitter activity makes them attractive candidates for drugs that target central nervous system disorders. Current studies are focusing on how structural modifications of 1-(3-Diethylaminopropyl)piperazine can enhance its binding affinity to specific receptors, thereby improving therapeutic outcomes.

Another area where 1-(3-Diethylaminopropyl)piperazine has found utility is in the development of anticancer agents. The compound's ability to interfere with key cellular processes has led researchers to investigate its potential as a chemotherapeutic agent. Preliminary studies have demonstrated that derivatives of this compound can inhibit tumor growth by disrupting microtubule formation and other critical pathways involved in cell division. These findings have opened up new avenues for research into more effective cancer treatments.

The synthesis of 1-(3-Diethylaminopropyl)piperazine is another area that has seen significant advancements. Modern synthetic methodologies have enabled chemists to produce this compound with high purity and yield, making it more accessible for research and industrial applications. Techniques such as nucleophilic substitution reactions and catalytic hydrogenation are commonly employed in its synthesis. These methods not only improve efficiency but also allow for greater control over the compound's stereochemistry, which is crucial for achieving optimal pharmacological activity.

Recent breakthroughs in computational chemistry have also played a pivotal role in understanding the behavior of 1-(3-Diethylaminopropyl)piperazine at both molecular and cellular levels. Advanced computational models are being used to predict how this compound interacts with biological targets, providing valuable insights into its mechanism of action. This approach has accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtual before conducting expensive wet lab experiments.

The safety profile of 1-(3-Diethylaminopropyl)piperazine is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have provided valuable data on dosage thresholds, potential side effects, and long-term exposure risks. Such information is essential for ensuring that any therapeutic applications involving this compound are both safe and effective.

In conclusion, 1-(3-Diethylaminopropyl)piperazine (CAS No. 22764-55-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate in synthesizing bioactive molecules, particularly those targeting neurological and oncological disorders. With ongoing advancements in synthetic chemistry and computational modeling, the future looks promising for harnessing this compound's therapeutic potential.

22764-55-2 (1-(3-Diethylaminopropyl)piperazine) 関連製品

- 3619-73-6(1-Ethyl-1,4-diazepane)

- 7209-38-3(1,4-BIS(3-AMINOPROPYL)PIPERAZINE)

- 4318-37-0(1-methyl-1,4-diazepane)

- 21867-64-1(1-Propylpiperazine)

- 34885-02-4(1-(3-Aminopropyl)piperazine)

- 496808-01-6(1-2-(Dipropylamino)ethylpiperazine)

- 877-96-3(N,N-dimethyl-3-(piperazin-1-yl)propan-1-amine)

- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)

- 2648644-34-0(2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid)